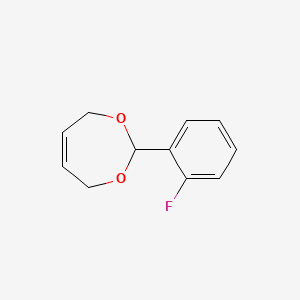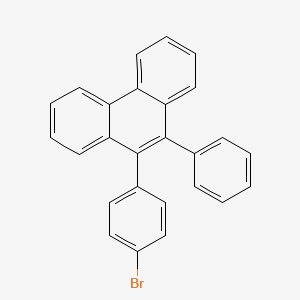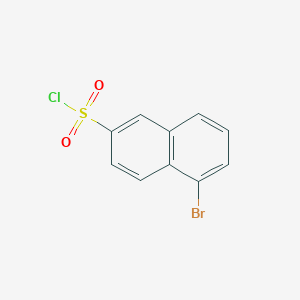![molecular formula C13H13N5O B3096286 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-42-3](/img/structure/B3096286.png)
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Descripción general
Descripción
“4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their cytotoxic activities against various cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight, then poured onto ice-water to form a solid .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives can be confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis
Reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo[4,3-a]quinoxalines are the most described due to the electrophilic character of the carbon .Aplicaciones Científicas De Investigación
Potential Antidepressant Properties
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines have shown potential as rapid-onset antidepressants. In animal models, some compounds in this class significantly reduced immobility, indicating their possible use as antidepressants. These compounds also exhibit strong affinity for adenosine A1 and A2 receptors, which might contribute to their antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antimicrobial and Antifungal Applications
Several triazoloquinoxaline derivatives, including 4-morpholino variants, have been synthesized and evaluated for antimicrobial and antifungal activities. Some of these compounds displayed potent antibacterial activity compared to standard treatments like tetracycline (Badran, Abouzid, & Hussein, 2003).
Antitubercular Activity
1,2,4-Triazoles and quinoxalines, including 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines, have been developed for their potential antitubercular properties. These compounds have demonstrated significant activity against tuberculosis (Sekhar, Rao, & Kumar, 2011).
Cytotoxicity and Anticancer Potential
Some triazoloquinoxaline derivatives have shown cytotoxic effects on human cancer cell lines. For instance, specific derivatives have demonstrated the ability to induce morphological changes and necrosis in tumor cells, suggesting their potential use in cancer therapy (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Antiviral Properties
Novel triazoloquinoxaline derivatives have been synthesized and assessed for their antiviral and antimicrobial capabilities. Some compounds from this series showed promising antiviral activity in screening tests (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).
Synthesis and Pharmacological Applications
The synthesis of 4-morpholino[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives has been explored extensively. These compounds have been examined for various pharmacological applications, including their use as antibacterial, antifungal, and anticonvulsant agents (Wagle, Adhikari, & Kumari, 2009).
Direcciones Futuras
The future directions in the research of [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve the design and synthesis of new derivatives with the same essential structural features of the reported hit compound and almost the same binding mode . Further studies could also focus on investigating their binding affinity toward the homology model of A2B receptor as a proposed mode of their cytotoxic activity .
Mecanismo De Acción
Target of Action
The primary target of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This receptor also plays a role in pathological conditions such as tumors and ischemia .
Mode of Action
this compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which contribute to its anticancer properties .
Biochemical Pathways
The inhibition of the VEGFR-2 signaling pathway affects angiogenesis, a critical process that influences the development and growth of cancerous cells . By blocking this pathway, the compound can control cell division and proliferation, thereby regulating tumor growth .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The molecular and cellular effects of this compound’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 . These changes can lead to increased cell death and decreased cell survival, contributing to the compound’s anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain amines and triazole-2-thiol can affect the synthesis of the compound . Additionally, the compound’s activity may be influenced by the concentration of adenosine, as the A2B receptor, another potential target of the compound, requires a high level of adenosine for activation .
Análisis Bioquímico
Biochemical Properties
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline has been found to interact with various biomolecules. For instance, it has been shown to intercalate DNA, a property that is often associated with anticancer activity . This interaction with DNA can influence various biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have cytotoxic effects on certain cancer cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA and potentially other biomolecules . It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its DNA intercalation activity suggests that it may have long-term effects on cellular function .
Propiedades
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNQJIWDGZBZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)

![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)


![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)
![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)


